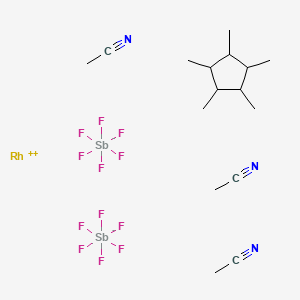
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) is a useful research compound. Its molecular formula is C16H29F12N3RhSb2 and its molecular weight is 837.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound Acetonitrile; hexafluoroantimony(1-); 1,2,3,4,5-pentamethylcyclopentane; rhodium(2+) is a complex with potential applications in various fields, including catalysis and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications. This article reviews the biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C12H18N1SbF6Rh
- Molecular Weight : Approximately 386.25 g/mol
The compound consists of a rhodium center coordinated to acetonitrile and a hexafluoroantimony moiety. The pentamethylcyclopentane ligand contributes to the steric bulk and stability of the complex.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its catalytic properties and interactions with biological systems. Notably, rhodium complexes are known for their ability to catalyze various organic reactions, which can indirectly influence biological processes.
Antimicrobial Activity
Rhodium complexes have been investigated for their antimicrobial properties. Studies show that certain rhodium compounds exhibit significant antibacterial activity against various pathogens. For instance:
- Study Findings : A study demonstrated that rhodium complexes could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Antiproliferative Effects
The antiproliferative effects of rhodium complexes have also been documented:
- Case Study : In vitro assays indicated that some rhodium compounds could reduce cell viability in cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Mechanistic Insights
The biological mechanisms by which acetonitrile-rhodium complexes exert their effects are under investigation. Key areas include:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhodium complexes may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis .
- Enzyme Inhibition : Certain rhodium complexes have been shown to inhibit enzymes involved in critical metabolic pathways, further contributing to their biological activity .
Data Tables
Properties
Molecular Formula |
C16H29F12N3RhSb2 |
|---|---|
Molecular Weight |
837.83 g/mol |
IUPAC Name |
acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) |
InChI |
InChI=1S/C10H20.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6-10H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12 |
InChI Key |
VIIOVLVNMOBRBW-UHFFFAOYSA-B |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1C(C(C(C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















